tert-Butyl 4-hydroxy-3-iodophenethylcarbamate tert-Butyl 4-hydroxy-3-iodophenethylcarbamate
Brand Name: Vulcanchem
CAS No.: 788824-50-0
VCID: VC21165508
InChI: InChI=1S/C13H18INO3/c1-13(2,3)18-12(17)15-7-6-9-4-5-11(16)10(14)8-9/h4-5,8,16H,6-7H2,1-3H3,(H,15,17)
SMILES: CC(C)(C)OC(=O)NCCC1=CC(=C(C=C1)O)I
Molecular Formula: C13H18INO3
Molecular Weight: 363.19 g/mol

tert-Butyl 4-hydroxy-3-iodophenethylcarbamate

CAS No.: 788824-50-0

Cat. No.: VC21165508

Molecular Formula: C13H18INO3

Molecular Weight: 363.19 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-hydroxy-3-iodophenethylcarbamate - 788824-50-0

Specification

CAS No. 788824-50-0
Molecular Formula C13H18INO3
Molecular Weight 363.19 g/mol
IUPAC Name tert-butyl N-[2-(4-hydroxy-3-iodophenyl)ethyl]carbamate
Standard InChI InChI=1S/C13H18INO3/c1-13(2,3)18-12(17)15-7-6-9-4-5-11(16)10(14)8-9/h4-5,8,16H,6-7H2,1-3H3,(H,15,17)
Standard InChI Key VJMBWFNUOPTEOS-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCC1=CC(=C(C=C1)O)I
Canonical SMILES CC(C)(C)OC(=O)NCCC1=CC(=C(C=C1)O)I

Introduction

Chemical Structure and Identification

Structural Composition

tert-Butyl 4-hydroxy-3-iodophenethylcarbamate is an organic compound consisting of an iodinated phenol ring with a carbamate-protected ethylamine side chain. The compound features a distinctive structure where an iodine atom is positioned at the 3-position of a 4-hydroxyphenyl ring, with a tert-butoxycarbonyl (Boc)-protected ethylamine group attached to the phenyl ring . This structural arrangement gives the compound its specific chemical reactivity and utility in pharmaceutical synthesis.

The molecular architecture can be represented through various chemical notations, including SMILES (CC(C)(C)OC(=O)NCCC1=CC(=C(C=C1)O)I) and InChI (InChI=1S/C13H18INO3/c1-13(2,3)18-12(17)15-7-6-9-4-5-11(16)10(14)8-9/h4-5,8,16H,6-7H2,1-3H3,(H,15,17)) . These notations provide standardized representations of the compound's structure that can be used across different chemical databases and software platforms.

Physical and Chemical Properties

tert-Butyl 4-hydroxy-3-iodophenethylcarbamate possesses specific physicochemical properties that influence its behavior in chemical reactions and biological systems. The compound appears as a white solid at room temperature . Its molecular formula is C13H18INO3, and it has a molecular weight of 363.19 g/mol .

The presence of the iodine atom at the 3-position of the phenol ring significantly influences the compound's electronic properties and reactivity patterns. The compound exhibits solubility in various organic solvents, including chloroform, ethyl acetate, and methanol . This solubility profile is important for consideration in synthetic processes and formulation development.

Table 1: Key Physical and Chemical Properties of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate

PropertyValueSource
Physical StateWhite Solid
Molecular FormulaC13H18INO3
Molecular Weight363.19 g/mol
SolubilityChloroform, Ethyl Acetate, Methanol
Standard Purity98%

Identification and Nomenclature

Synthesis and Production Methods

Industrial Production Considerations

For industrial-scale production, the synthesis is optimized to maximize yield and purity while minimizing waste and production costs. The compound is typically manufactured by specialized chemical companies that focus on pharmaceutical intermediates . Production facilities must maintain appropriate conditions for handling iodine-containing compounds and implement proper waste management protocols.

Standard industrial production typically aims for a purity of 98% or higher . The compound is packaged according to client requirements and stored under appropriate conditions to maintain its stability and purity.

Applications in Research and Industry

Pharmaceutical Intermediate Applications

tert-Butyl 4-hydroxy-3-iodophenethylcarbamate serves as a valuable intermediate in pharmaceutical synthesis, particularly in the preparation of thyroxin derivatives . Thyroxin (T4) and related thyroid hormones are essential for regulating metabolism in vertebrates, making derivatives of these compounds significant in the treatment of thyroid disorders.

The compound's utility as a pharmaceutical intermediate stems from its structural features:

  • The iodine atom at the 3-position of the phenol ring, which is characteristic of thyroid hormones

  • The protected amine group, which allows for selective reactions at other functional sites

  • The phenolic hydroxyl group, which can participate in coupling reactions

These structural elements make the compound particularly suitable for building more complex molecules used in thyroid-related pharmaceutical research and development.

Research Applications

In research settings, tert-Butyl 4-hydroxy-3-iodophenethylcarbamate is utilized in studies related to:

  • Development of novel thyroid hormone analogs

  • Structure-activity relationship studies of thyroid hormone receptor ligands

  • Synthesis of radiolabeled compounds for imaging studies

  • Exploration of new synthetic pathways for iodinated aromatic compounds

The compound's well-defined structure and reactivity allow researchers to explore various chemical transformations and develop new synthetic methodologies.

SupplierProduct NumberQuantityPrice (USD)Reference
AK Scientific9406CS5mg$239
AK Scientific9406CS10mg$393
American Custom ChemicalsHCH03448205mg$499.31
Biosynth CarbosynthFB194025mg$140
Biosynth CarbosynthFB1940210mg$254.50
Biosynth CarbosynthFB1940225mg$463
Biosynth CarbosynthFB1940250mg$841.50

This pricing information reflects the specialized nature of the compound as a pharmaceutical intermediate. The relatively high cost per milligram is consistent with other specialized research chemicals used in pharmaceutical development.

Structural Comparison with Related Compounds

Comparative Analysis

tert-Butyl 4-hydroxy-3-iodophenethylcarbamate belongs to a family of iodinated tyramine derivatives that have applications in pharmaceutical research. A structurally related compound is N-tert-Butoxycarbonyl 3,5-Diiodotyramine (CAS: 788824-51-1), which contains two iodine atoms at positions 3 and 5 of the phenol ring.

The key structural differences between these compounds influence their chemical reactivity and applications:

  • tert-Butyl 4-hydroxy-3-iodophenethylcarbamate has a single iodine atom at position 3

  • N-tert-Butoxycarbonyl 3,5-Diiodotyramine has iodine atoms at both positions 3 and 5

The mono-iodinated compound (our target compound) may exhibit different reactivity patterns and be suitable for specific synthetic pathways where a single iodination is required, while the di-iodinated analog may be used in applications requiring higher iodine content.

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